N-allyl-4-fluorobenzamide

Description

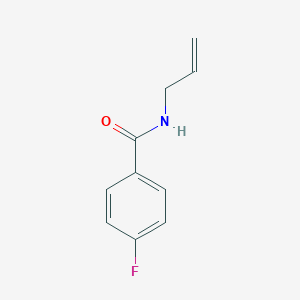

N-allyl-4-fluorobenzamide is a fluorinated benzamide derivative characterized by an allyl group attached to the amide nitrogen and a fluorine atom at the para-position of the aromatic ring. Its synthesis involves visible-light-driven aerobic selenation or similar catalytic methods, yielding a white solid with a molecular weight of 179.0 g/mol (EI-MS: m/z [M+H]⁺ 179.9) . Key spectroscopic data include:

Properties

IUPAC Name |

4-fluoro-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIIDQFWGCUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-allyl-4-fluorobenzamide belongs to the benzamide class, which includes compounds with diverse biological and chemical applications. Below is a comparative analysis with structurally analogous compounds:

Key Findings:

Electronic Effects: The para-fluorine in this compound induces strong electron-withdrawing effects, contrasting with the electron-donating -NH₂ group in 4-aminobenzamide . This difference impacts binding affinities in biological systems (e.g., enzyme active sites). Compared to 4-nitrobenzamide, the fluorine substituent offers milder electronic modulation, reducing steric hindrance while maintaining polarity .

Reactivity: The allyl group in this compound enables unique reactivity (e.g., radical addition or cyclization), absent in simpler analogues like 4-fluorobenzamide . 4-Aminobenzamide’s -NH₂ group facilitates hydrogen bonding, making it a preferred substrate for studies on NAD+-dependent enzymes .

Biological Relevance: While 4-aminobenzamide and nitro derivatives are well-documented in enzyme inhibition (e.g., poly(ADP-ribose) polymerase), this compound’s biological activity remains underexplored . Fluorinated benzamides generally exhibit improved metabolic stability compared to non-halogenated analogues, a trait leveraged in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.